molecular formula C6H10O4 B3037742 2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid CAS No. 5736-06-1

2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

Cat. No.: B3037742
CAS No.: 5736-06-1
M. Wt: 146.14 g/mol
InChI Key: OZPFVBLDYBXHAF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is a colorless to slightly yellow liquid that is soluble in water and stable at room temperature . This compound is used in various fields, including organic synthesis and drug research.

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in the synthesis of various complex molecules , suggesting that its targets could be diverse depending on the final compound it contributes to.

Mode of Action

It’s known to be used in the synthesis of various compounds , indicating that its interaction with targets would depend on the context of the final compound it’s incorporated into.

Biochemical Pathways

It’s known to be a building block in the synthesis of various complex molecules , suggesting that the affected pathways could be diverse depending on the final compound it contributes to.

Pharmacokinetics

As a building block in the synthesis of various complex molecules , its pharmacokinetic properties would likely depend on the characteristics of the final compound it’s incorporated into.

Result of Action

As a building block in the synthesis of various complex molecules , its effects would likely depend on the characteristics of the final compound it’s incorporated into.

Action Environment

As a building block in the synthesis of various complex molecules , these aspects would likely depend on the characteristics of the final compound it’s incorporated into.

Preparation Methods

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid can be synthesized through a series of chemical reactions:

    Propylene glycol reacts with formaldehyde: to generate 2,2-dimethyl-1,3-dioxopentanol.

    2,2-Dimethyl-1,3-dioxopentanol reacts with dilute sulfuric acid: to generate 2,2-dimethyl-1,3-dioxopentyl ether.

    2,2-Dimethyl-1,3-dioxopentyl ether reacts with carbon dioxide: to form this compound.

Chemical Reactions Analysis

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of the carboxylic acid group, which imparts different chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPFVBLDYBXHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977665
Record name 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62075-55-2
Record name 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
Reactant of Route 2
2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
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2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
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2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid
Reactant of Route 6
2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

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